MPO Inhibitory Potency: 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide vs. Clinically-Studied MPO Inhibitors PF-1355 and Verdiperstat
In a recombinant human MPO assay with 120 mM NaCl and 10-minute incubation using an aminophenyl fluorescein readout, 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide inhibited MPO with an IC₅₀ of 159 nM [1]. This represents a 9.4-fold greater potency than the widely used tool compound PF-1355 (IC₅₀ = 1,500 nM in LPS-stimulated human whole blood; Ki = 346.74 nM in cell-free assay) and approximately 4-fold greater potency than the clinical-stage MPO inhibitor verdiperstat (AZD3241, IC₅₀ = 630 nM) . The potency advantage is achieved without the 2-thiouracil mechanism-based irreversible warhead present in PF-1355, suggesting a distinct binding mode potentially amenable to reversible inhibition kinetics .
| Evidence Dimension | MPO enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM (recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay) |
| Comparator Or Baseline | PF-1355: IC₅₀ = 1,500 nM (LPS-stimulated human whole blood); Ki = 346.74 nM (cell-free assay). Verdiperstat (AZD3241): IC₅₀ = 630 nM |
| Quantified Difference | 9.4-fold more potent than PF-1355 (whole-blood IC₅₀ comparison); 4.0-fold more potent than verdiperstat |
| Conditions | Recombinant human MPO; 10 min pre-incubation; 120 mM NaCl; aminophenyl fluorescein detection (target compound). Different assay formats for comparators as noted. |
Why This Matters
For target engagement studies requiring nanomolar MPO inhibition without irreversible mechanism-based inactivation, this compound provides a potency window superior to the most commonly cited tool compounds.
- [1] BindingDB BDBM50554044. IC₅₀ 159 nM against recombinant human MPO. Bristol Myers Squibb / ChEMBL. View Source
